3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one
Description
The compound 3-(4-chloro-1-methyl-1H-pyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone backbone. Its structure includes a 4-chloro-1-methylpyrazole moiety at position 3 and a 2-(trifluoromethyl)phenyl group at position 1 (Figure 1). The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyrazole ring contributes to π-π stacking interactions in biological systems. Synthesis typically involves Claisen-Schmidt condensation between a ketone and aldehyde under basic conditions .
Properties
IUPAC Name |
(E)-3-(4-chloro-1-methylpyrazol-3-yl)-1-[2-(trifluoromethyl)phenyl]prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClF3N2O/c1-20-8-11(15)12(19-20)6-7-13(21)9-4-2-3-5-10(9)14(16,17)18/h2-8H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUXGKPAHGQHSLZ-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=CC(=O)C2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C(=N1)/C=C/C(=O)C2=CC=CC=C2C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClF3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Pyrazole-Substituted Chalcones
Pyrazole-containing chalcones are widely studied for their bioactivity. Key analogs include:
Key Findings :
Trifluoromethylphenyl Chalcones
The 2-(trifluoromethyl)phenyl group in the target compound is a critical pharmacophore. Comparisons include:
Key Findings :
- Position of trifluoromethyl group : The 2-position (target compound) vs. 3- or 4-position () alters steric hindrance and electronic effects, impacting target binding .
- Hybrid structures (e.g., quinazoline-chalcone hybrids in ) show enhanced beta-hematin inhibition (IC₅₀ = 0.8 μM) compared to simple trifluoromethyl chalcones .
Antiproliferative Activity of Pyrazole-Pyrrole Chalcones
Compounds with fused pyrazole-pyrrole systems exhibit notable anticancer activity:
Key Findings :
- The trifluoromethylpyrazole-pyrrole hybrid (5c) shows superior activity (Growth % = -92.13) compared to non-hybrid analogs, suggesting synergistic effects from heterocyclic fusion .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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